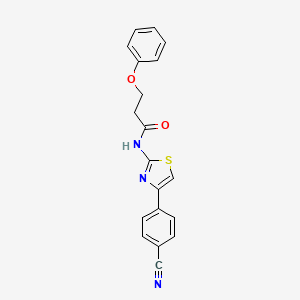

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide is a synthetic molecule that likely contains a thiazole ring, a phenoxy group, and a propanamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related thiazole-containing compounds involves various strategies. For instance, the synthesis of aromatic unsymmetrical diamine monomers containing a thiazole ring, such as 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT), is achieved through a polycondensation process with aromatic dianhydrides . Similarly, the synthesis of heterocyclic compounds derived from cyanoacetamide precursors involves one-pot reactions under mild conditions, leading to a variety of heterocyclic derivatives . These methods could potentially be adapted for the synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide by selecting appropriate starting materials and reaction conditions.

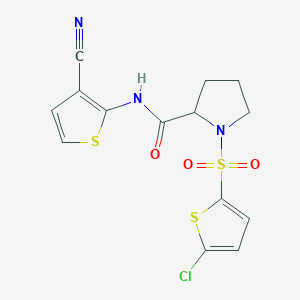

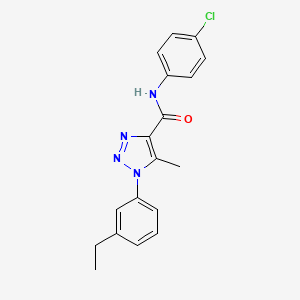

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is known to confer certain electronic and optical properties to the compounds . The molecular structure of the compound would likely exhibit similar characteristics due to the presence of the thiazole ring.

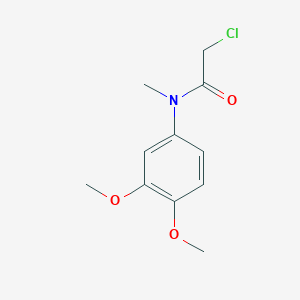

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine is used to prepare substituted benzamides . The reactivity of the thiazole ring in N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide could be explored in similar cyclization reactions or other transformations that target the functional groups present in the molecule.

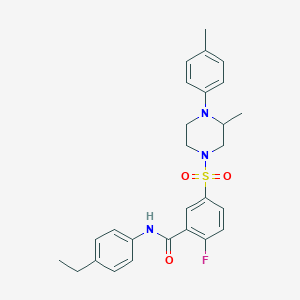

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing compounds are influenced by their molecular structure. Polyimides derived from thiazole diamines exhibit high thermal stability, good solubility in polar solvents, and excellent mechanical properties . The presence of the thiazole ring and other substituents in N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide would contribute to its physical and chemical properties, potentially making it suitable for applications that require materials with specific thermal and mechanical characteristics.

Applications De Recherche Scientifique

Antimicrobial Agents

A study on the synthesis of 2-phenylamino-thiazole derivatives, including compounds structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide, has shown that these compounds exhibit significant antimicrobial activity. These derivatives were tested against various bacterial and fungal strains, with some showing higher potency than reference drugs, particularly against Gram-positive bacterial strains. One compound, in particular, demonstrated high growth inhibitory effects against all tested pathogens, indicating the potential of these compounds as antimicrobial agents (Bikobo et al., 2017).

Anticancer Agents

Another research avenue involves the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were designed for antimicrobial applications but also showed promising results in preliminary anticancer evaluations. Such studies indicate the versatility of thiazole derivatives, including those similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide, in developing new therapeutic agents with potential anticancer properties (Darwish et al., 2014).

Antiproliferative Activity

Thiazolo[5,4-b]phenothiazine derivatives, which share a thiazole core with N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide, have been synthesized and evaluated for their in vitro antiproliferative activity against human leukemia cell lines. The combination of phenothiazine and benzothiazole units in these compounds has shown selectivity against tumor cell lines, demonstrating their potential as anticancer agents. This research suggests that modifications to the thiazole core can lead to compounds with significant biological activity, including antiproliferative effects (Brém et al., 2017).

Novel Antimicrobial Dyes

Research on novel polyfunctionalized acyclic and heterocyclic dye precursors based on thiazole systems, including derivatives of 2-cyano-N-(thiazol-2-yl)-acetamide, has demonstrated significant antimicrobial activity against a variety of tested organisms. Some of these compounds, structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-3-phenoxypropanamide, exhibited higher efficiency than selected standards in antimicrobial screenings. This indicates the potential application of thiazole derivatives in the development of antimicrobial dyes for textile finishing or dyeing processes (Shams et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c20-12-14-6-8-15(9-7-14)17-13-25-19(21-17)22-18(23)10-11-24-16-4-2-1-3-5-16/h1-9,13H,10-11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMKBOUZHQKTIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)

![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)

![N-cyclopentyl-5-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide](/img/structure/B2516273.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)